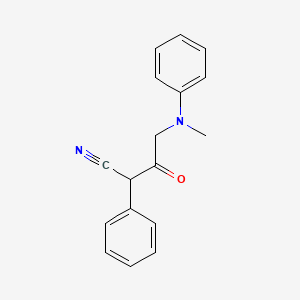
Acetoacetonitrile, 4-(N-methylanilino)-2-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetoacetonitrile, 4-(N-methylanilino)-2-phenyl- is an organic compound that belongs to the class of anilines It is characterized by the presence of a phenyl group and a methylanilino group attached to an acetoacetonitrile backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetoacetonitrile, 4-(N-methylanilino)-2-phenyl- typically involves the N-alkylation of aniline derivatives. One common method is the methylation of anilines using methanol in the presence of cyclometalated ruthenium complexes as catalysts. This reaction proceeds under mild conditions (60°C) with sodium hydroxide as the base . Another approach involves the use of acetonitrile as a solvent and CN source, catalyzed by copper acetate, to synthesize arylacrylonitriles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of N-alkylation and the use of transition metal catalysts can be scaled up for industrial applications. The choice of catalysts and reaction conditions would be optimized for large-scale production to ensure efficiency and cost-effectiveness.
化学反応の分析
Types of Reactions
Acetoacetonitrile, 4-(N-methylanilino)-2-phenyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of palladium catalysts or sodium borohydride are used.
Substitution: Halogenated compounds and strong bases like sodium hydride are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro compounds, while reduction can regenerate the original amine.
科学的研究の応用
Acetoacetonitrile, 4-(N-methylanilino)-2-phenyl- has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of dyes, antioxidants, and other industrial chemicals
作用機序
The mechanism of action of Acetoacetonitrile, 4-(N-methylanilino)-2-phenyl- involves its interaction with various molecular targets. The compound can act as a nucleophile due to the presence of lone pair electrons on the nitrogen atom. This allows it to participate in nucleophilic substitution reactions. Additionally, the phenyl and methylanilino groups can engage in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules .
類似化合物との比較
Similar Compounds
N-Methylaniline: Similar in structure but lacks the acetoacetonitrile group.
4-Nitroaniline: Contains a nitro group instead of the methylanilino group.
Acetonitrile: A simpler compound without the phenyl and methylanilino groups.
Uniqueness
The presence of both the acetoacetonitrile and methylanilino groups allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research and industry .
特性
CAS番号 |
73663-78-2 |
|---|---|
分子式 |
C17H16N2O |
分子量 |
264.32 g/mol |
IUPAC名 |
4-(N-methylanilino)-3-oxo-2-phenylbutanenitrile |
InChI |
InChI=1S/C17H16N2O/c1-19(15-10-6-3-7-11-15)13-17(20)16(12-18)14-8-4-2-5-9-14/h2-11,16H,13H2,1H3 |
InChIキー |
DZBBLJWSVLNSSO-UHFFFAOYSA-N |
正規SMILES |
CN(CC(=O)C(C#N)C1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


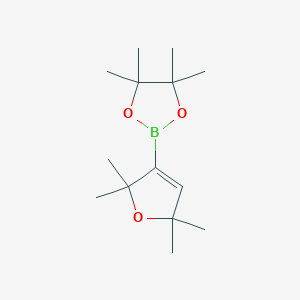



![2-(3,4-Dichlorophenyl)-4,6-dimethyl-[1,3]oxazolo[5,4-d]pyrimidine-5,7-dione](/img/structure/B13992995.png)
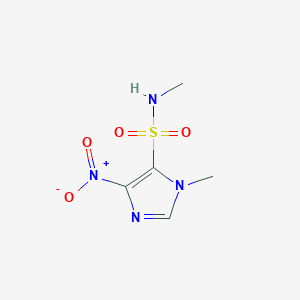


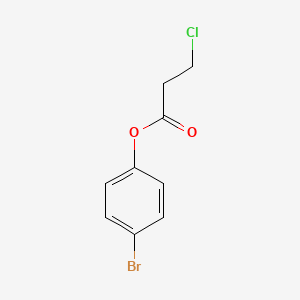
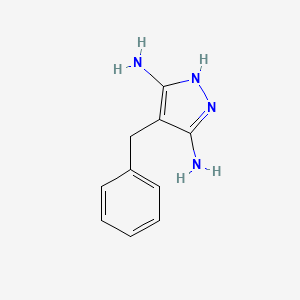



![6-[2-(4-Fluorophenyl)ethenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B13993048.png)
